molecular formula C11H12O4 B2783547 2-(2-Oxopropyl)phenoxyacetic acid CAS No. 412962-61-9

2-(2-Oxopropyl)phenoxyacetic acid

Cat. No. B2783547
CAS RN: 412962-61-9
M. Wt: 208.213
InChI Key: JNEYTRRUROUDSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(2-Oxopropyl)phenoxyacetic acid”, a general method for synthesizing phenoxyacetic acid derivatives involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction .


Molecular Structure Analysis

The molecular structure analysis of similar compounds like 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .


Chemical Reactions Analysis

Phenoxyacetic acid and its derivatives have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .


Physical And Chemical Properties Analysis

Phenoxyacetic acid is a white or clear crystalline compound at room temperature. When impure, it can appear to be a light tan to brown. The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether and benzene .

Mechanism of Action

Phenoxyacetic acid derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants they induce rapid, uncontrolled growth (“growing to death”) . Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .

Safety and Hazards

Phenoxyacetic acid is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Future Directions

Phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The introduction of ionic liquids (ILs) has emerged as an effective approach to overcome the shortcomings of these compounds .

properties

IUPAC Name

2-[2-(2-oxopropyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)6-9-4-2-3-5-10(9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEYTRRUROUDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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